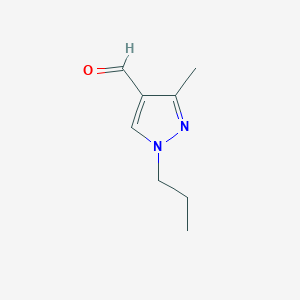

3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-1-propylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYSSXDPPXGAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599126 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933778-28-0 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Vilsmeier-Haack Formylation

One of the most prominent and widely used methods for preparing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction , which involves electrophilic formylation using a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl3) and dimethylformamide (DMF). This method is effective for introducing the formyl group at the 4-position of 3,5-disubstituted pyrazoles.

- Starting material: 3-methyl-1-propyl-1H-pyrazole or related pyrazole derivatives.

- Reagents: POCl3 and DMF.

- Conditions: Heating at 90–120 °C for several hours.

- Outcome: Selective formylation at the 4-position yielding this compound.

This method benefits from operational simplicity and good yields, though the formyl group can be sensitive to strong bases, which may cause elimination reactions.

Oxidation of Corresponding Alcohols

An alternative synthetic approach involves the oxidation of 3-methyl-1-propyl-1H-pyrazole-4-methanol to the aldehyde. This approach requires:

- Preparation of the corresponding 4-hydroxymethyl pyrazole derivative.

- Oxidizing agents such as pyridinium chlorochromate (PCC), manganese dioxide (MnO2), or Dess-Martin periodinane.

- Mild conditions to avoid overoxidation to carboxylic acids.

This route is advantageous when the alcohol precursor is readily accessible and allows for selective oxidation to the aldehyde stage.

Condensation and Cyclization Routes

Some literature reports involve multi-step syntheses starting from hydrazines and β-ketoesters or malononitrile derivatives, followed by cyclization and functional group transformations to install the methyl, propyl, and aldehyde substituents on the pyrazole ring. These methods are more complex but provide flexibility in modifying substitution patterns.

Industrial and Laboratory Scale Production

Industrial synthesis typically adapts the Vilsmeier-Haack reaction due to its scalability and reproducibility. Optimization includes:

- Use of catalytic amounts of pyridine or other bases to moderate reaction conditions.

- Controlled temperature and reaction time to maximize yield and purity.

- Use of solvents like DMF or dichloromethane to dissolve reactants and facilitate heat transfer.

Laboratory-scale synthesis often explores variations in reagents and conditions to improve selectivity or to prepare analogs for research purposes.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 3-Methyl-1-propyl-1H-pyrazole | POCl3, DMF, 90–120 °C | Direct formylation, high regioselectivity | Sensitive to strong bases, harsh reagents | 60–85 |

| Oxidation of Alcohol | 3-Methyl-1-propyl-1H-pyrazole-4-methanol | PCC, MnO2, or Dess-Martin periodinane | Mild conditions, selective oxidation | Requires alcohol precursor, possible overoxidation | 50–75 |

| Multi-step Cyclization | Hydrazines, β-ketoesters, malononitrile | Various, including condensation and cyclization | Flexible substitution patterns | Longer synthesis, more steps | Variable |

Research Findings and Notes

- The Vilsmeier-Haack reaction is the most documented and reliable method for synthesizing this compound, as it allows selective formylation at the 4-position without affecting other substituents.

- Oximes derived from 1-alkyl-1H-pyrazole-4-carbaldehydes can be transformed into nitriles and other derivatives, indicating the versatility of the aldehyde functionality in further synthetic applications.

- The aldehyde group in pyrazole-4-carbaldehydes is reactive and can undergo condensation with amines, hydrazines, and active methylene compounds, making these compounds valuable intermediates for heterocyclic synthesis.

- Industrial methods focus on optimizing reaction conditions to balance yield, purity, cost, and safety, often scaling the Vilsmeier-Haack reaction with careful control of temperature and reagent stoichiometry.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-methyl-1-propyl-1H-pyrazole-4-methanol.

Substitution: 3-methyl-1-propyl-1H-pyrazole-4-substituted derivatives

Wissenschaftliche Forschungsanwendungen

3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of dyes and agrochemicals

Wirkmechanismus

The mechanism of action of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrazole Carbaldehydes

Structural and Physicochemical Properties

The following table summarizes key differences between 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde and analogous compounds:

*1-Methyl-1H-pyrazole-4-carbaldehyde is listed without explicit state in , but related methyl pyrazole carboxylates (e.g., 1-Methyl-1H-pyrazole-3-carboxylic acid) are solids (mp 150–152°C), suggesting possible solid-state behavior for simpler derivatives.

Key Observations:

- Substituent Effects: The propyl group in the target compound increases molecular weight and lipophilicity compared to methyl-substituted analogs (e.g., 1-methyl derivative, MW 110.11) .

- Bioactivity: 1-Benzoyl-3-phenyl derivatives exhibit significant antioxidant and anti-inflammatory activity, with compounds 4c and 4e in showing near-standard efficacy. No bioactivity data is available for the target compound in the provided evidence, highlighting a gap in current research.

Biologische Aktivität

3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 150.18 g/mol. Its structure features a pyrazole ring with a propyl group and an aldehyde functional group, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. For instance, compounds structurally related to pyrazoles have shown significant activity against various pathogens .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It has been reported to modulate inflammatory pathways, exhibiting effects comparable to standard anti-inflammatory agents like indomethacin .

- Enzyme Inhibition : It has been investigated as an inhibitor of monoamine oxidase (MAO), which is relevant for treating neurological disorders. Certain derivatives of pyrazole compounds have shown high activity against MAO-A and MAO-B isoforms .

Synthesis

The synthesis of this compound can be achieved through various chemical pathways, typically involving the reaction of appropriate pyrazole derivatives with aldehyde reagents. This process allows for the introduction of functional groups that enhance biological activity.

Antimicrobial Studies

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, this compound was tested against several bacterial strains. Results indicated promising inhibition rates, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Bacillus subtilis | 13 |

Anti-inflammatory Activity

In another research context, the compound demonstrated significant anti-inflammatory effects in animal models. The administration of this compound resulted in a marked reduction in carrageenan-induced edema.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Standard Drug | 70 |

| 3-Methyl Compound | 65 |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound can act as an enzyme inhibitor or modulator, influencing metabolic pathways and cellular responses.

Molecular Interaction Studies

Molecular docking studies have suggested that the aldehyde group in this compound can form hydrogen bonds with active site residues in target enzymes, enhancing its inhibitory potential.

Q & A

What are the established synthetic routes for 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yields?

Basic:

The compound is typically synthesized via Vilsmeier–Haack formylation or nucleophilic aromatic substitution . A common method involves reacting 5-chloro-3-methyl-1-propyl-1H-pyrazole with formaldehyde under alkaline conditions (e.g., K₂CO₃) to introduce the aldehyde group .

Advanced:

Optimizing reaction parameters is critical. For example:

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Basic:

Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS provides unambiguous confirmation of the aldehyde group’s position and propyl chain conformation. Hydrogen bonding patterns can be analyzed via ORTEP-III visualization .

Advanced:

For disordered structures (e.g., propyl chain rotamers), twin refinement in SHELXL or high-resolution synchrotron data can resolve ambiguities. Thermal ellipsoid analysis (ORTEP) helps identify dynamic disorder, guiding DFT calculations for energy-minimized conformers .

What spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data interpreted?

Basic:

- ¹H/¹³C NMR : Aldehyde proton appears at δ 9.8–10.2 ppm; pyrazole C4 carbon at δ 160–165 ppm.

- IR : Strong C=O stretch at ~1700 cm⁻¹ .

Advanced:

Conflicting NMR signals (e.g., aldehyde proton splitting) may arise from keto-enol tautomerism. Variable-temperature NMR or deuterated solvent swaps (DMSO-d₆ vs. CDCl₃) can stabilize one tautomer. LC-MS/MS confirms molecular ion integrity against degradation .

How is this compound utilized in designing bioactive derivatives?

Basic:

The aldehyde group serves as a versatile handle for Schiff base formation or condensation reactions to generate hydrazones, thiosemicarbazones, or heterocyclic hybrids. Example: Reaction with thiosemicarbazide yields antimicrobial agents .

Advanced:

Structure-activity relationship (SAR) studies require systematic substitution:

- Electron-withdrawing groups (e.g., CF₃) at C3 enhance antibacterial potency.

- Phenoxy substituents at C5 improve anti-inflammatory activity by COX-2 inhibition .

Docking studies (AutoDock Vina) correlate substituent effects with target binding (e.g., COX-2 active site) .

How can researchers address contradictions in reported biological activity data for derivatives of this compound?

Basic:

Standardize assay protocols (e.g., MIC for antimicrobial tests) and use reference compounds (e.g., ciprofloxacin). Cross-validate via multiple assays (e.g., broth dilution vs. agar diffusion) .

Advanced:

Contradictions may stem from solubility differences or metabolic instability . Use pharmacokinetic profiling (e.g., microsomal stability assays) to identify bioavailable candidates. Confounders like efflux pump activity in bacterial strains require mechanistic studies (e.g., gene knockout models) .

What strategies optimize the stability of this compound during storage?

Basic:

Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation. Use stabilizers (e.g., BHT) in solution phases .

Advanced:

Degradation pathways include photo-oxidation and aldol condensation . Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation products. Lyophilization or co-crystallization with cyclodextrins enhances shelf life .

How do steric and electronic effects of the propyl group influence reactivity?

Basic:

The propyl chain’s steric bulk reduces nucleophilic attack at C4 but stabilizes intermediates via hydrophobic interactions. Electronically, it mildly donates electrons via inductive effects .

Advanced:

DFT calculations (Gaussian 09) reveal the propyl group’s torsional strain in transition states. Substituent tuning (e.g., isopropyl for enhanced steric hindrance) can redirect reaction pathways (e.g., favoring C5 over C4 functionalization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.